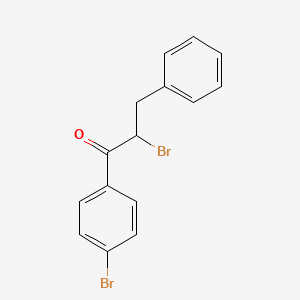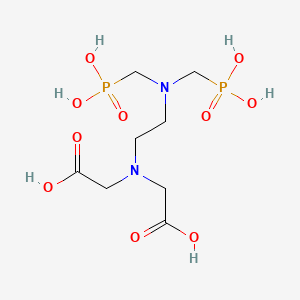
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is a brominated ketone with the molecular formula C15H12Br2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone . This method is efficient and versatile, allowing for the preparation of various alpha-bromoketones under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the bromination of appropriate precursors in the presence of brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of a phenyl group.
2-Bromo-1-phenylpropane: Lacks the carbonyl group present in 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-.
2-Bromo-4’-methylacetophenone: Contains a methyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is unique due to its combination of bromine atoms and a carbonyl group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
59824-91-8 |
|---|---|
Formule moléculaire |
C15H12Br2O |
Poids moléculaire |
368.06 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H12Br2O/c16-13-8-6-12(7-9-13)15(18)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clé InChI |
ZAUKHUITJVPXHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)


